4-(Aminomethyl)-3,5-difluorobenzonitrile
Overview
Description
4-(Aminomethyl)-3,5-difluorobenzonitrile is a useful research compound. Its molecular formula is C8H6F2N2 and its molecular weight is 168.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Solar Cells Enhancement
A study explored the use of a perfluorinated compound, closely related to 4-(aminomethyl)-3,5-difluorobenzonitrile, as an additive in polymer solar cells (PSCs). The addition improved power conversion efficiency significantly, highlighting the compound's potential in enhancing solar cell performance (Jeong et al., 2011).
Novel Synthesis Methods
Research on novel synthesis methods for derivatives of aminomethylbenzonitriles, including this compound, has been conducted. These methods are significant for producing biologically potent tetrazole derivatives (Rao et al., 2014).
Intermediate in Herbicide Production
The compound has been identified as an important intermediate in the synthesis of selective herbicides, like cyhalofop butyl. Its synthesis involves a process that is feasible for industrial applications (Cheng Zhi-ming, 2006).
Intramolecular Charge Transfer Studies
In the field of chemical physics, studies have investigated the ultrafast intramolecular charge transfer and internal conversion processes in closely related tetrafluoro-aminobenzonitriles. These insights are crucial for understanding the photophysical properties of these compounds (Galievsky et al., 2005).
Cancer Research
Aminobenzonitrile derivatives have been investigated for their potential in cancer treatment. Compounds related to this compound showed strong activity against colorectal and triple-negative breast cancer cells, indicating its significance in oncological research (Pilon et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzoate compounds, have been used as local anesthetics . They act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .
Mode of Action
These compounds are known to bind to specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Biochemical Pathways
It’s reasonable to infer that it might influence pathways related to nerve impulse conduction, given its potential role as a local anesthetic .
Pharmacokinetics
A study on a similar compound, a psma-targeting radioligand, showed that the introduction of a linker affects the pharmacokinetics of each derivative .
Result of Action
Based on its potential role as a local anesthetic, it can be inferred that it may lead to a temporary loss of sensation in the area of application, without affecting consciousness .
Biochemical Analysis
Biochemical Properties
4-(Aminomethyl)-3,5-difluorobenzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of fluorescent-labeled bisbenzamidine, a biochemical tool in biomedical studies . The interactions of this compound with enzymes such as tyrosine hydroxylase and dihydrobiopterin reductase suggest its involvement in metabolic pathways related to amino acid metabolism . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of aminomethyl compounds can target specific cellular pathways, leading to apoptosis in cancer cells . The compound’s impact on cell signaling pathways, such as the tNOX-SIRT1 axis, highlights its potential as an anticancer agent . Additionally, this compound may affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the compound’s interaction with sirtuin-1 (SIRT1) and tumor-associated NADH oxidase (tNOX) has been shown to induce apoptosis in cancer cells . These binding interactions result in the inhibition of NADH oxidation and the subsequent reduction of SIRT1 deacetylase activity, ultimately affecting gene expression and promoting cell death. Understanding these molecular mechanisms is essential for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have indicated that the compound’s stability and degradation play a crucial role in its long-term effects on cellular function . For example, repeated exposure to the compound may lead to habituation, where the initial effects diminish over time . Additionally, the compound’s stability in various experimental conditions can influence its efficacy and potential applications in in vitro and in vivo studies. Monitoring these temporal effects is vital for optimizing the use of this compound in research and therapeutic settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . For instance, at high doses, this compound may induce toxic or adverse effects, such as organ damage or altered metabolic function . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe and effective use in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in amino acid metabolism, particularly its interaction with enzymes like tyrosine hydroxylase, highlights its importance in biochemical processes . Additionally, this compound may influence the synthesis and degradation of other metabolites, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s biological functions and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with various transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . For example, the compound’s interaction with organic cation transporters may influence its uptake and accumulation in target cells . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the mitochondria or nucleus can influence its interactions with mitochondrial enzymes or nuclear transcription factors, respectively . Understanding the subcellular localization of this compound is crucial for elucidating its biological roles and optimizing its use in research and therapeutic settings.
Properties
IUPAC Name |
4-(aminomethyl)-3,5-difluorobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2H,4,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJOHACEMLNFRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.